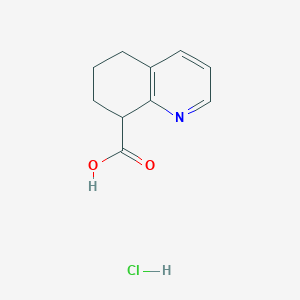

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH . It has a molecular weight of 213.66 .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride involves several steps. One method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-l,2-pyran with acetal and ethyl orthoformate . The condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride is 1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride include a molecular weight of 213.66 . It is a powder that should be stored at room temperature .Scientific Research Applications

Colorimetric Reagent for Ruthenium

5-Hydroxyquinoline-8-carboxylic acid, a closely related compound, has been utilized as a colorimetric reagent for ruthenium, demonstrating the compound's potential in analytical chemistry for metal detection and quantification. This application is significant for the accurate and sensitive detection of ruthenium, a precious metal with industrial and catalytic importance (Breckenridge & Singer, 1947).

Photolabile Protecting Group

The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline demonstrate the compound's utility in protecting sensitive biological molecules from premature interaction or degradation. This application is crucial for controlled release and activation of biological messengers in vivo, highlighting the compound's role in biochemistry and molecular biology (Fedoryak & Dore, 2002).

NMDA Receptor Antagonism

2-Carboxytetrahydroquinolines, which are structurally related to the queried compound, have been investigated for their antagonistic activity at the glycine site on the NMDA receptor. This research underscores the potential therapeutic applications of tetrahydroquinoline derivatives in neurology, particularly in modulating neurotransmitter systems for conditions such as neurodegenerative diseases and neuropathic pain (Carling et al., 1992).

Synthesis and Characterization of Derivatives

Research into the facile synthesis of various tetrahydroquinoline-8-carboxylic acid derivatives has been conducted, providing valuable methodologies for the preparation of complex heterocyclic compounds. These synthetic strategies are fundamental for the development of new pharmaceuticals, agrochemicals, and materials science applications (Al-huniti et al., 2007).

Lamellar Network Structures

8-Hydroxyquinoline derivatives have been shown to form robust lamellar structures with potential applications in materials science, particularly in the design of molecular frameworks and networks for catalysis, separation, and storage applications (Wang et al., 2006).

Safety and Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPINMDRHYJKYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)

![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)

![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)